molecular formula C20H20BrNO3 B287977 4-Bromo-2-[3-(4-ethoxyphenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one

4-Bromo-2-[3-(4-ethoxyphenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one

Cat. No. B287977
M. Wt: 402.3 g/mol
InChI Key: LIEDIAOTRZYZAI-KPKJPENVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-2-[3-(4-ethoxyphenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as BECA, and it is a member of the cycloheptatrienone family of compounds. In

Mechanism of Action

The mechanism of action of BECA is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. BECA has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition of acetylcholinesterase may be responsible for some of the neurological effects of BECA, including its potential as a therapeutic agent for Alzheimer's disease.
Biochemical and Physiological Effects
BECA has been shown to have a variety of biochemical and physiological effects in laboratory experiments. In addition to its inhibition of acetylcholinesterase, BECA has been shown to have antioxidant properties and to inhibit the growth of cancer cells in vitro. BECA has also been shown to have anti-inflammatory effects and to modulate the activity of certain neurotransmitter systems in the brain.

Advantages and Limitations for Lab Experiments

One of the main advantages of using BECA in laboratory experiments is its high potency and selectivity for certain enzymes and signaling pathways. This makes it a valuable tool for studying the function of these targets in cells and tissues. However, BECA also has some limitations for laboratory experiments, including its potential toxicity and the need for specialized equipment and techniques for its synthesis and handling.

Future Directions

There are many potential future directions for research on BECA. One area of interest is the development of new therapeutic agents based on the structure of BECA. Researchers are also exploring the use of BECA as a fluorescent probe for imaging and detection of biological molecules. In addition, there is ongoing research into the mechanism of action of BECA and its potential applications in a variety of scientific research fields.
Conclusion
In conclusion, BECA is a chemical compound that has been extensively studied for its potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. While there is still much to be learned about BECA, its potential as a therapeutic agent and research tool make it an important area of study for scientists and researchers.

Synthesis Methods

The synthesis of BECA involves several steps and has been extensively studied in the literature. One of the most common methods for synthesizing BECA is through the reaction of 4-bromo-2,6-dimethoxyphenol with ethyl acetoacetate, followed by the addition of ethylamine and 4-ethoxybenzaldehyde. The resulting product is then subjected to a cyclization reaction to form BECA. Other methods for synthesizing BECA have also been reported in the literature, including the use of palladium-catalyzed cross-coupling reactions.

Scientific Research Applications

BECA has been studied for its potential applications in a variety of scientific research fields, including medicinal chemistry, pharmacology, and neuroscience. Some of the most promising applications of BECA include its potential as a therapeutic agent for the treatment of cancer, Alzheimer's disease, and other neurological disorders. BECA has also been studied for its potential as a fluorescent probe for imaging and detection of biological molecules.

properties

Product Name

4-Bromo-2-[3-(4-ethoxyphenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one

Molecular Formula

C20H20BrNO3

Molecular Weight

402.3 g/mol

IUPAC Name

4-bromo-2-[(E)-3-(4-ethoxyphenyl)prop-2-enoyl]-7-(ethylamino)cyclohepta-2,4,6-trien-1-one

InChI

InChI=1S/C20H20BrNO3/c1-3-22-18-11-8-15(21)13-17(20(18)24)19(23)12-7-14-5-9-16(10-6-14)25-4-2/h5-13H,3-4H2,1-2H3,(H,22,24)/b12-7+

InChI Key

LIEDIAOTRZYZAI-KPKJPENVSA-N

Isomeric SMILES

CCNC1=CC=C(C=C(C1=O)C(=O)/C=C/C2=CC=C(C=C2)OCC)Br

SMILES

CCNC1=CC=C(C=C(C1=O)C(=O)C=CC2=CC=C(C=C2)OCC)Br

Canonical SMILES

CCNC1=CC=C(C=C(C1=O)C(=O)C=CC2=CC=C(C=C2)OCC)Br

Origin of Product

United States

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